molecular formula C8H5N3O B15211715 2H-Imidazo[4,5-E]benzoxazole CAS No. 933789-60-7

2H-Imidazo[4,5-E]benzoxazole

Katalognummer: B15211715
CAS-Nummer: 933789-60-7
Molekulargewicht: 159.14 g/mol
InChI-Schlüssel: ACNQNJXQUDTPHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Imidazo[4’,5’:5,6]benzo[1,2-d]oxazole is a heterocyclic compound that features both imidazole and oxazole rings fused to a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazo[4’,5’:5,6]benzo[1,2-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoxazole with various aldehydes or ketones in the presence of a catalyst. The reaction is often carried out in solvents such as ethanol or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of 2H-Imidazo[4’,5’:5,6]benzo[1,2-d]oxazole may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2H-Imidazo[4’,5’:5,6]benzo[1,2-d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce imidazole derivatives .

Wissenschaftliche Forschungsanwendungen

2H-Imidazo[4’,5’:5,6]benzo[1,2-d]oxazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2H-Imidazo[4’,5’:5,6]benzo[1,2-d]oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2H-Imidazo[4’,5’:5,6]benzo[1,2-d]oxazole is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug discovery and development .

Eigenschaften

CAS-Nummer

933789-60-7

Molekularformel

C8H5N3O

Molekulargewicht

159.14 g/mol

IUPAC-Name

2H-imidazo[4,5-e][1,3]benzoxazole

InChI

InChI=1S/C8H5N3O/c1-2-6-8(11-4-12-6)7-5(1)9-3-10-7/h1-3H,4H2

InChI-Schlüssel

ACNQNJXQUDTPHA-UHFFFAOYSA-N

Kanonische SMILES

C1N=C2C(=CC=C3C2=NC=N3)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.